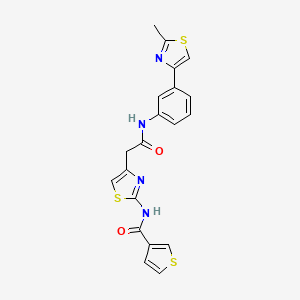

N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O2S3 and its molecular weight is 440.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The structural formula can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S₂

- Molecular Weight : 382.49 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that similar thiazole compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains . The specific mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.

2. Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives. Notably, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. For example, one study reported that modifications to the thiazole ring significantly influenced the anticancer activity, with certain substitutions enhancing efficacy against Caco-2 cells .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | A549 | 12.5 | Moderate |

| This compound | Caco-2 | 9.8 | High |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Cytotoxicity : It may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation .

Case Studies and Research Findings

A comprehensive investigation into the biological activities of related thiazole compounds has provided insights into their potential therapeutic applications:

- Antimicrobial Efficacy : A study characterized several thiazole derivatives for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally similar to this compound showed promising results, suggesting a potential pathway for developing new antibiotics .

- Anticancer Studies : In vitro studies on various cancer cell lines indicated that modifications to the thiazole moiety could enhance anticancer activity. For instance, the introduction of electron-donating groups was found to improve cytotoxicity against specific tumor types .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the anticancer properties of thiazole derivatives, including the compound in focus. Thiazole rings are known to exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to N-(4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide have shown promising results in inhibiting the growth of human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). The structure–activity relationship (SAR) studies suggest that modifications on the thiazole moiety can enhance anticancer efficacy, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound's thiazole structure contributes to its antimicrobial activity. Thiazole derivatives have been studied for their effectiveness against drug-resistant bacterial strains and fungal infections. The increasing prevalence of antibiotic resistance necessitates the exploration of novel compounds like this one, which may offer new therapeutic options .

Enzyme Inhibition

Thiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase (CA). The compound's potential as a CA inhibitor could lead to applications in treating conditions such as glaucoma and edema, where modulation of bicarbonate levels is beneficial. Studies indicate that specific substitutions on the thiazole ring can significantly influence inhibitory activity against CA .

Proteolysis Targeting Chimeras (PROTACs)

Recent research into PROTACs has revealed that compounds with thiazole functionalities can enhance the degradation of target proteins involved in disease processes. The design of PROTACs using thiazole derivatives may provide innovative strategies for targeted protein degradation, offering new avenues for treating diseases like cancer and neurodegenerative disorders .

Organic Electronics

The unique electronic properties of thiophene and thiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties, leading to improved device performance .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Evren et al. (2019) | Developed novel thiazole derivatives showing strong anticancer activity against A549 cells with IC50 values < 30 µM | Cancer therapy |

| PMC9268695 | Investigated SAR of thiazole compounds; identified key structural features for enzyme inhibition | Drug design |

| ACS Journal (2020) | Explored metabolism of PROTACs containing thiazole; demonstrated enhanced degradation of target proteins | Targeted therapy |

Análisis De Reacciones Químicas

Amide Coupling and Hydrolysis

The compound’s amide bonds participate in coupling and hydrolysis reactions. During synthesis, amide linkages are formed via carbodiimide-mediated coupling (e.g., EDC·HCl/HOBt or T3P), as observed in related thiazole-carboxamide syntheses . Hydrolysis under acidic or basic conditions can cleave these amides, regenerating carboxylic acids and amines.

Table 1: Amide reactivity in analogous compounds

Thiazole N-Oxidation

The 2-methylthiazole moiety undergoes oxidation using mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, a reaction critical for enhancing solubility or bioactivity in related compounds .

Table 2: Thiazole N-oxidation conditions

| Substrate | Oxidizing Agent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Methylthiazole derivative | mCPBA (1.2 eq) | DCM | 0°C → RT | 4h | 70–85% |

Nucleophilic Substitution at Thiazole Moieties

The electron-deficient C-2 and C-5 positions of the thiazole rings are susceptible to nucleophilic substitution. For example, halogenated intermediates react with thiourea or amines to form substituted thiazoles .

Table 3: Nucleophilic substitution in thiazole systems

| Reaction | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromothiazole + Thiourea | Thiourea, EtOH | Reflux, 6h | 2-Aminothiazole derivative | 30–50% | |

| Chlorothiazole + Amine | Benzylamine, DMF | 80°C, 12h | N-Alkylated thiazole | 45% |

Condensation Reactions

The primary amine group in the (3-(2-methylthiazol-4-yl)phenyl)amino segment can participate in condensation with aldehydes or ketones to form Schiff bases, as demonstrated in hydrazone-linked thiazole derivatives .

Table 4: Condensation with carbonyl compounds

| Carbonyl Compound | Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Dimethylaminobenzaldehyde | Acetic acid | EtOH | Hydrazone-functionalized thiazole | 74% |

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution (e.g., sulfonation, nitration) at the α-positions. While direct data for this compound is limited, analogous thiophene-carboxamides show reactivity under mild nitrating conditions .

Table 5: Thiophene reactivity

| Reaction | Reagents | Conditions | Position | Outcome |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 1h | C-2 or C-5 | Nitrothiophene derivative |

Reductive Amination

The ketone group in the 2-oxoethyl segment can undergo reductive amination with primary amines in the presence of NaBH3CN or H2/Pd-C, forming secondary amines .

Complexation with Metal Ions

The thiazole’s nitrogen and sulfur atoms, along with the carboxamide oxygen, enable coordination with transition metals (e.g., Fe(II), Mn(II)) under aqueous conditions, as observed in enzyme inhibition studies .

Key Mechanistic Insights:

-

Amide Coupling : Proceeds via activation of the carboxylic acid to an O-acylisourea intermediate (EDC·HCl), followed by nucleophilic attack by the amine.

-

N-Oxidation : mCPBA transfers an oxygen atom to the thiazole nitrogen, forming a stable N-oxide .

-

Thiophene Nitration : Follows a classical electrophilic mechanism with nitronium ion (NO2⁺) attack .

Propiedades

IUPAC Name |

N-[4-[2-[3-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S3/c1-12-21-17(11-28-12)13-3-2-4-15(7-13)22-18(25)8-16-10-29-20(23-16)24-19(26)14-5-6-27-9-14/h2-7,9-11H,8H2,1H3,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLVTTIHSCWMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.